5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185508-90-0
VCID: VC2548175
InChI: InChI=1S/C9H9N3O.ClH/c10-7-3-1-2-6(4-7)8-5-9(13)12-11-8;/h1-4H,5,10H2,(H,12,13);1H
SMILES: C1C(=NNC1=O)C2=CC(=CC=C2)N.Cl
Molecular Formula: C9H10ClN3O
Molecular Weight: 211.65 g/mol

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride

CAS No.: 1185508-90-0

Cat. No.: VC2548175

Molecular Formula: C9H10ClN3O

Molecular Weight: 211.65 g/mol

* For research use only. Not for human or veterinary use.

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride - 1185508-90-0

Specification

CAS No. 1185508-90-0
Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
IUPAC Name 3-(3-aminophenyl)-1,4-dihydropyrazol-5-one;hydrochloride
Standard InChI InChI=1S/C9H9N3O.ClH/c10-7-3-1-2-6(4-7)8-5-9(13)12-11-8;/h1-4H,5,10H2,(H,12,13);1H
Standard InChI Key TUKLPKUZQXYYPZ-UHFFFAOYSA-N
SMILES C1C(=NNC1=O)C2=CC(=CC=C2)N.Cl
Canonical SMILES C1C(=NNC1=O)C2=CC(=CC=C2)N.Cl

Introduction

Related Compounds and Structural Analogs

Several structural analogs of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride are available and have been studied in the chemical literature. These analogs provide valuable comparative information and may offer insights into structure-activity relationships.

Table 3: Structural Analogs and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
2-(3-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride90-32-4C10H12ClN3O225.67Addition of methyl group at position 5
2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride59994-27-3C10H12ClN3O225.67Amino group at para position of phenyl ring
5-Amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one4149-06-8C9H9N3O175.19Amino group on pyrazolone ring instead of phenyl ring
5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one103755-57-3C9H9N3O175.19Amino group at para position without HCl salt

These structural variations can significantly affect the physical properties, chemical reactivity, and biological activities of the compounds. For example, the melting point of 5-amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is reported to be 210-215°C , which may differ from that of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride due to the different positioning of the amino group and the presence of the hydrochloride salt.

Research Findings and Future Directions

Current research on 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride appears to be limited, suggesting opportunities for further investigation. The compound's structural features indicate potential applications in various research areas:

  • Medicinal Chemistry: The compound could serve as a building block or lead structure for developing new therapeutic agents, particularly those targeting inflammatory conditions or pain management.

  • Structure-Activity Relationship Studies: Systematic modification of the core structure could provide insights into the relationship between chemical structure and biological activity.

  • Chemical Biology: The compound may serve as a useful tool for investigating biological systems, potentially as a probe for specific cellular processes.

  • Materials Science: Pyrazolone derivatives have applications in materials science, including as dyes, pigments, and functional materials.

Future research directions might include comprehensive evaluation of the compound's biological activities, optimization of synthetic routes, development of functionalized derivatives, and exploration of applications beyond traditional pharmaceutical research.

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